molecular formula C12H24ClN3O B1408497 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride CAS No. 1924322-24-6

1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride

Cat. No.: B1408497
CAS No.: 1924322-24-6
M. Wt: 261.79 g/mol
InChI Key: NAXJWYFOCHXTKQ-UHFFFAOYSA-N
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Description

This compound features a piperidine ring, an imidazolidinone core, and an isobutyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride involves several steps, typically starting with the formation of the imidazolidinone core. This can be achieved through the reaction of a diamine with a carbonyl compound under controlled conditions. The piperidine ring is then introduced via cyclization reactions, and the isobutyl group is added through alkylation reactions. Industrial production methods often involve optimizing these steps to ensure high yield and purity .

Chemical Reactions Analysis

1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and an acid or base

Scientific Research Applications

1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride involves its interaction with specific molecular targets. The piperidine ring and imidazolidinone core allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride can be compared with other similar compounds, such as:

    1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-thione: Contains a sulfur atom instead of an oxygen atom in the imidazolidinone core, altering its chemical properties.

    1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Acetate: Features an acetate group, impacting its biological activity and stability

Properties

IUPAC Name

1-(2-methylpropyl)-3-piperidin-4-ylimidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O.ClH/c1-10(2)9-14-7-8-15(12(14)16)11-3-5-13-6-4-11;/h10-11,13H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXJWYFOCHXTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(C1=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride
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1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride

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